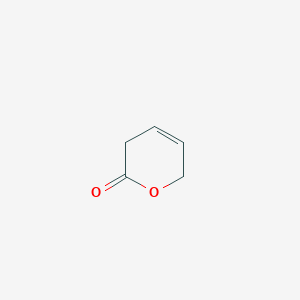

5,6-Dihydro-2H-pyran-2-one

Vue d'ensemble

Description

5,6-Dihydro-2H-pyran-2-one is an important organic synthesis intermediate . It is widely used in various fields such as medicine, pesticides, rubber, and dyes . It can be used as a starting material for the synthesis of antibiotics, fragrances, dyes, and rubber products . This compound can also be used to prepare ketones, aromatic hydrocarbons, and alcohol compounds .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, an enantioselective conjugate addition of Grignard reagents to this compound catalyzed by a chiral phosphine-copper iodide catalyst has been reported .Molecular Structure Analysis

The molecular formula of this compound is C5H6O2 . Its molecular weight is 98.10 . The InChI string isInChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2 . Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it has been used in the preparation of (1aR,5aR,5bS,6S,7S)-6,7-di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran .Applications De Recherche Scientifique

Propriétés anticancéreuses

5,6-Dihydro-2H-pyran-2-one: a été identifié comme ayant des propriétés anticancéreuses potentielles. Des composés comme ®-rugulactone, qui appartiennent à cette classe, ont montré des résultats prometteurs dans la lutte contre les cellules cancéreuses .

Activités antifongiques et antimicrobiennes

Ce composé présente un large spectre d'activités biologiques, notamment des effets antifongiques et antimicrobiens. Ces propriétés en font un candidat précieux pour le développement de nouveaux traitements contre diverses infections fongiques et microbiennes .

Effets anti-inflammatoires et anti-stress

Les effets anti-inflammatoires et anti-stress de This compound sont importants pour les applications thérapeutiques. Ces effets peuvent être exploités dans le développement de médicaments pour traiter les inflammations chroniques et les troubles liés au stress .

Utilisations antibiotiques et antituberculeuses

En tant qu'antibiotique, This compound montre un potentiel dans le traitement des infections bactériennes. Son activité antituberculeuse indique également son utilité dans la lutte contre l'une des maladies infectieuses les plus difficiles au monde .

Applications antiparasitaires et antivirales

Les activités antiparasitaires et antivirales du composé suggèrent son utilisation dans la création de traitements contre les infections parasitaires et les maladies virales, qui sont des domaines de préoccupation majeure en santé mondiale .

Synthèse chimique de composés organiques

This compound: sert d'intermédiaire chimique dans la synthèse d'une large gamme de composés organiques, notamment divers hétérocycles. Cela en fait un élément essentiel de la chimie organique et de la recherche pharmaceutique .

Effets vasodilatateurs

Ce composé a été montré pour présenter des effets vasodilatateurs sur les anneaux aortiques de rat pré-constrictés, indiquant son application potentielle dans la recherche cardiovasculaire et le développement de traitements pour les maladies vasculaires .

Synthèse de produits naturels

This compound: est également impliqué dans la synthèse de produits naturels comme (+)-Dodoneine. Cela met en évidence son rôle dans la découverte et la production de composés naturels bioactifs aux effets thérapeutiques variés .

Mécanisme D'action

Target of Action

5,6-Dihydro-2H-pyran-2-one is a heterocyclic compound that has shown a wide range of biological and pharmacological activities . It has been found to exhibit antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties . It is also known as the inducer of a colony stimulating factor in bone marrow stromal cells .

Mode of Action

It is believed to interact with its targets in a way that triggers a series of biochemical reactions, leading to its various pharmacological effects .

Biochemical Pathways

This compound is involved in several biochemical pathways due to its wide range of biological activities. For instance, it has been reported to induce a colony stimulating factor in bone marrow stromal cells, which is crucial for the production of blood cells .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its wide range of biological activities. For example, its antitumor activity could be attributed to its ability to interfere with the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity. As a chemical compound, it should be stored in a sealed container, away from sources of ignition and oxidizing agents .

Propriétés

IUPAC Name |

2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAFARLDLCWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 5,6-Dihydro-2H-pyran-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3393-45-1 | |

| Record name | 5,6-Dihydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

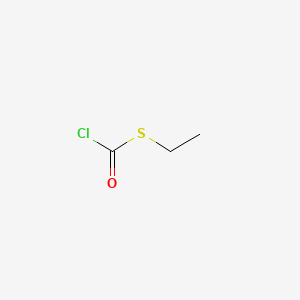

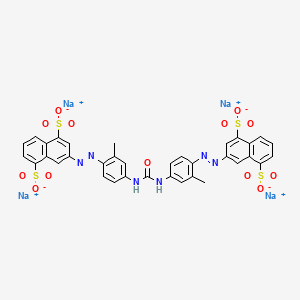

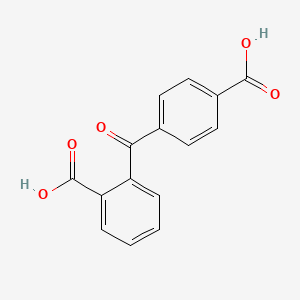

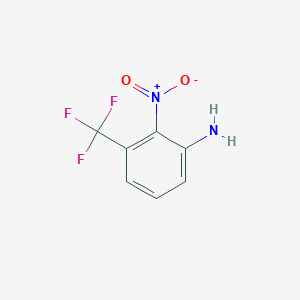

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.